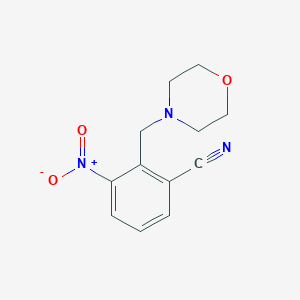

2-(Morpholinomethyl)-3-nitrobenzonitrile

Description

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-(morpholin-4-ylmethyl)-3-nitrobenzonitrile |

InChI |

InChI=1S/C12H13N3O3/c13-8-10-2-1-3-12(15(16)17)11(10)9-14-4-6-18-7-5-14/h1-3H,4-7,9H2 |

InChI Key |

FOLLTOZLARGPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C=CC=C2[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

3-Nitrobenzonitrile (CAS 619-24-9)

- Molecular Formula : C₇H₄N₂O₂

- Molecular Weight : 148.12 g/mol

- Key Features : Simpler structure with only a nitro group and nitrile substituent. Lacking the morpholine or methyl groups, it exhibits less steric hindrance and lower molecular weight.

- Applications : Widely used as an intermediate in pharmaceuticals and agrochemicals due to its reactivity in nitration and cyanation reactions .

2-Methyl-3-nitrobenzonitrile

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- Crystallography: Monoclinic crystal system (space group P2₁/n) with lattice parameters $ a = 14.025 \, \text{Å}, b = 7.386 \, \text{Å}, c = 15.515 \, \text{Å}, \beta = 101.80^\circ $, and $ Z = 8 $. The methyl group introduces steric effects but lacks the coordinating ability of morpholine .

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)

- Molecular Formula : C₈H₅ClFN

- Molecular Weight : 173.59 g/mol

- Key Features: Halogen substituents (Cl, F) enhance electrophilicity and influence electronic distribution. The absence of a nitro group reduces redox reactivity compared to 2-(Morpholinomethyl)-3-nitrobenzonitrile .

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS 1006378-06-8)

- Molecular Formula : C₁₅H₁₉N₃O₅

- Molecular Weight : 321.34 g/mol

- Key Features: Contains a morpholine group linked via a propoxy chain, offering flexibility in coordination.

Reactivity and Catalytic Potential

- This compound: The morpholine group may act as an N,O-bidentate ligand, facilitating transition metal-catalyzed C–H activation, analogous to compounds with directing groups like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- 3-Nitrobenzonitrile: Limited directing ability due to the absence of coordinating groups. Reactivity focuses on electrophilic substitution at the nitro or nitrile positions .

- 2-(3-Nitrobenzylidene)malononitrile: The malononitrile moiety enables conjugation and charge transfer, making it suitable for applications in organic electronics but less effective in catalysis .

Comparative Data Table

Q & A

Basic: How can researchers optimize the synthesis of 2-(Morpholinomethyl)-3-nitrobenzonitrile to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For morpholinomethyl-substituted benzonitriles, key steps include:

- Stepwise Functionalization : Introduce the morpholine moiety via nucleophilic substitution or reductive amination under controlled pH (e.g., using NaBHCN for stability) .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of the nitro and nitrile groups .

- Catalysis : Pd-mediated cross-coupling or Cu-catalyzed Ullmann reactions improve regioselectivity for nitro-group positioning .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates high-purity product .

Basic: What advanced spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Multi-modal spectroscopy is critical:

- FT-IR : Identifies ν(C≡N) (~2220 cm), ν(NO) (~1520 and 1340 cm), and morpholine C-O-C stretching (~1120 cm) .

- NMR : H NMR distinguishes morpholine protons (δ 2.5–3.5 ppm as multiplet) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms nitrile (δ ~115 ppm) and nitro-group carbons (δ ~148 ppm) .

- UV-Vis : Absorption bands at ~270 nm (π→π* transitions) and ~350 nm (n→π* nitro group) validate electronic interactions .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT studies (B3LYP/6-311++G(d,p)) model electronic properties:

- Fukui Indices : Identify nucleophilic attack sites (e.g., nitro-group oxygen or nitrile carbon) .

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., nitro group) for SNAr reactions .

- Transition State Analysis : Simulate energy barriers for morpholine-group displacement, guiding solvent/base selection .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar nitriles?

Methodological Answer:

Contradictions arise from:

- Experimental Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC vs. EC) .

- Structural Analogues : Compare substituent effects (e.g., ethylamino vs. isopropylamino groups altering steric bulk) .

- Validation : Reproduce assays under standardized conditions (e.g., ATP-based viability tests) and use molecular docking (AutoDock Vina) to correlate binding affinity with activity .

Advanced: What methodologies elucidate the reaction mechanisms of the morpholinomethyl group in catalytic processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare for C-H bond cleavage in morpholine-containing intermediates .

- In Situ FT-IR : Monitor intermediate formation (e.g., iminium ions) during nucleophilic substitutions .

- X-ray Crystallography : Resolve transition-state analogs (e.g., enzyme-cofactor complexes in biocatalytic studies) .

Basic: How is regioselectivity controlled during functionalization of the benzonitrile ring?

Methodological Answer:

- Directing Groups : Nitro groups act as meta-directors, while morpholine’s electron-donating nature favors para-substitution .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) to target specific positions .

Advanced: What in vitro models are suitable for preliminary toxicity evaluation of morpholinomethyl-substituted nitriles?

Methodological Answer:

- HepG2 Cells : Assess hepatotoxicity via MTT assays and ROS detection .

- hERG Channel Assays : Screen for cardiotoxicity using patch-clamp electrophysiology .

- Ames Test : Detect mutagenicity with Salmonella typhimurium strains TA98/TA100 .

Advanced: How do computational and experimental data resolve contradictions in the compound’s solubility profile?

Methodological Answer:

- COSMO-RS Simulations : Predict solubility in binary solvent systems (e.g., DMSO/water) .

- Experimental Validation : Use shake-flask methods with HPLC quantification to measure partition coefficients (logP) .

- Contradiction Analysis : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline states), resolved via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.